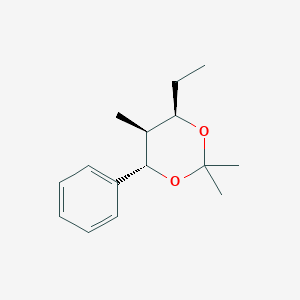
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of dioxanes, which are known for their stability and versatility in various chemical reactions. The presence of multiple chiral centers makes this compound particularly interesting for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The purification process typically involves distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dioxane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane can be compared with other dioxanes and related compounds, such as:
- 1,4-dioxane
- 1,3-dioxolane
- 1,3-dioxane derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
特性
CAS番号 |
791819-42-6 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
(4R,5S,6S)-4-ethyl-2,2,5-trimethyl-6-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-5-13-11(2)14(17-15(3,4)16-13)12-9-7-6-8-10-12/h6-11,13-14H,5H2,1-4H3/t11-,13+,14-/m0/s1 |
InChIキー |
DOPYVBRMMMEHHH-YUTCNCBUSA-N |
異性体SMILES |
CC[C@@H]1[C@@H]([C@H](OC(O1)(C)C)C2=CC=CC=C2)C |
正規SMILES |
CCC1C(C(OC(O1)(C)C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
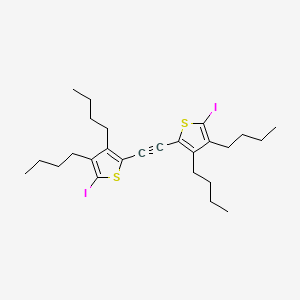
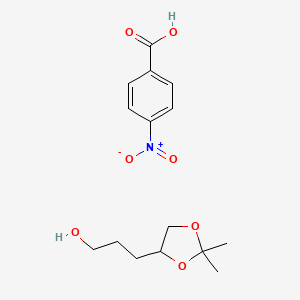
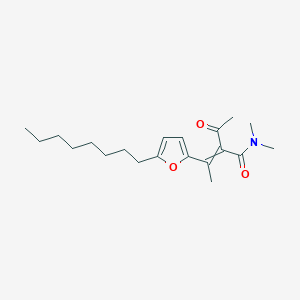
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
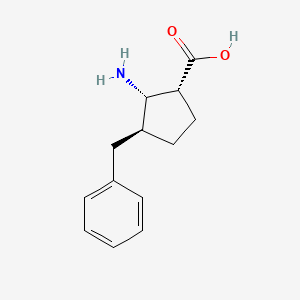
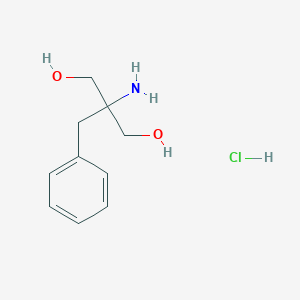
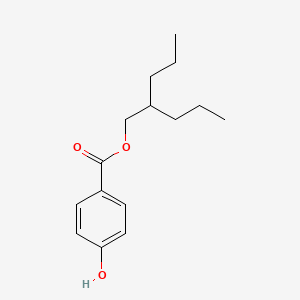
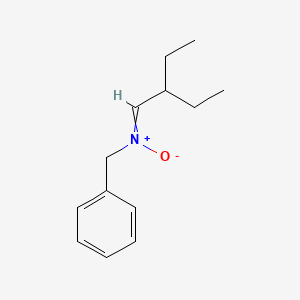
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
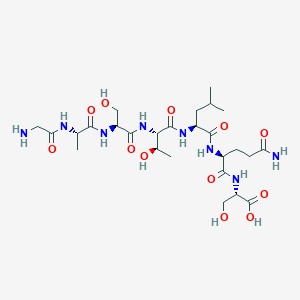
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

